

Experimental setup for reactions with 1-(4-Chlorophenyl)ethylidene(methoxy)amine.

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Compound of Interest

1-(4Compound Name: Chlorophenyl)ethylidene(methoxy)
amine

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Application Notes and Protocols for 1-(4-Chlorophenyl)ethylidene(methoxy)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)ethylidene(methoxy)amine is an oxime ether derivative of 4'-chloroacetophenone. Oxime ethers are a versatile class of organic compounds characterized by the >C=N-O-R moiety and are recognized for their significant roles in synthetic chemistry and medicinal research. The presence of the oxime ether functionality can impart a range of biological activities to molecules, including antifungal, antibacterial, antidepressant, and anticancer properties. This document provides detailed protocols for the synthesis of **1-(4-Chlorophenyl)ethylidene(methoxy)amine** and outlines its potential applications in advanced organic synthesis, particularly in transition metal-catalyzed reactions. These reactions are valuable for the construction of complex molecular architectures relevant to drug discovery and development.

Synthesis of 1-(4-Chlorophenyl)ethylidene(methoxy)amine



The synthesis of **1-(4-Chlorophenyl)ethylidene(methoxy)amine** is a two-step process commencing with the formation of 4'-chloroacetophenone oxime, followed by O-methylation.

Step 1: Synthesis of 4'-Chloroacetophenone Oxime

This protocol is adapted from a standard procedure for the synthesis of acetophenone oximes. [1][2]

Protocol:

- Dissolve 15.5 g (0.1 mol) of 4'-chloroacetophenone in 50 mL of ethanol in a 250 mL beaker.
- In a separate beaker, prepare a solution of 15 g (0.214 mol) of hydroxylamine hydrochloride in 30 mL of water.
- Add the hydroxylamine hydrochloride solution to the 4'-chloroacetophenone solution.
- Prepare a solution of 10 g (0.25 mol) of sodium hydroxide in 30 mL of water and add it to the reaction mixture.
- Heat the resulting solution for 10 minutes on a hot plate.
- Cool the reaction mixture to room temperature and pour it into 250 mL of cold water.
- Acidify the mixture to a pH of 3-5 with concentrated hydrochloric acid to neutralize any unreacted hydroxylamine.
- Filter the resulting white solid precipitate, wash with water, and dry to yield crude 4'-chloroacetophenone oxime.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Expected Yield: Approximately 15.6 g of the crude product can be expected.[1]

Step 2: O-Methylation of 4'-Chloroacetophenone Oxime

This is a general procedure for the O-alkylation of oximes.[3]



Protocol:

- In a round-bottom flask, suspend 17.0 g (0.1 mol) of 4'-chloroacetophenone oxime in a suitable solvent that forms an azeotrope with water (e.g., toluene).
- Add an equimolar amount of a base, such as sodium hydroxide (4.0 g, 0.1 mol).
- Heat the mixture to reflux and remove the water formed azeotropically using a Dean-Stark apparatus.
- After the removal of water is complete, cool the reaction mixture.
- Add a methylating agent, such as dimethyl sulfate (12.6 g, 0.1 mol) or methyl iodide (14.2 g, 0.1 mol), dropwise to the reaction mixture.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
- After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude 1-(4-Chlorophenyl)ethylidene(methoxy)amine by column chromatography
 or distillation.

Quantitative Data Summary for Synthesis:



Step	Reactant s	Reagents	Solvent	Temperat ure	Time	Yield
1	4'- Chloroacet ophenone	Hydroxyla mine hydrochlori de, Sodium hydroxide	Ethanol/W ater	Reflux	10 min	~91% (crude)[1]
2	4'- Chloroacet ophenone Oxime	Sodium hydroxide, Dimethyl sulfate	Toluene	Reflux, then RT	Varies	Not specified

Applications in Organic Synthesis

1-(4-Chlorophenyl)ethylidene(methoxy)amine can serve as a valuable building block in various transition metal-catalyzed reactions for the synthesis of complex nitrogen-containing heterocycles and biaryl compounds. The oxime ether group can act as a directing group for C-H bond activation.

Application 1: Rhodium(III)-Catalyzed [3 + 2]/[4 + 2] Annulation

Acetophenone oxime ethers can undergo a rhodium(III)-catalyzed annulation reaction with 3-acetoxy-1,4-enynes to construct complex azafluorenone frameworks.[4] This reaction proceeds with excellent chemoselectivity, regioselectivity, and diastereoselectivity.

Experimental Protocol (General):

- To a screw-capped vial, add the acetophenone oxime ether (0.2 mmol), 3-acetoxy-1,4-enyne (0.3 mmol), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
- Add 1.0 mL of 1,2-dichloroethane (DCE) as the solvent.
- Stir the mixture at 80 °C for 12 hours.



- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired product.

Quantitative Data for Analogous Reactions:

Substrate (Oxime Ether)	Product	Yield
Acetophenone O-methyl oxime	Azafluorenone derivative	85%
4-Methylacetophenone O- methyl oxime	Azafluorenone derivative	82%
4-Methoxyacetophenone O- methyl oxime	Azafluorenone derivative	75%
(Data adapted from a study on analogous acetophenone oxime ethers)[4]		

Application 2: Palladium-Catalyzed ortho-C-H Arylation

The oxime ether can direct the ortho-C-H arylation with aryl pinacol boronic esters, catalyzed by palladium, leading to the synthesis of biaryl derivatives.[5]

Experimental Protocol (General):

- To a reaction tube, add the acetophenone oxime ether (0.5 mmol), aryl pinacol boronic ester (1.0 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).
- Add 3.0 mL of trifluoroethanol (TFE) as the solvent.
- Stir the mixture at 100 °C for 24 hours.
- After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Quantitative Data for Analogous Reactions:



Substrate (Oxime Ether)	Arylating Agent	Product	Yield
Acetophenone O- methyl oxime	Phenylboronic acid pinacol ester	2- Phenylacetophenone O-methyl oxime	85%
4- Fluoroacetophenone O-methyl oxime	Phenylboronic acid pinacol ester	2-Phenyl-4- fluoroacetophenone O-methyl oxime	72%
4- Trifluoromethylacetop henone O-methyl oxime	Phenylboronic acid pinacol ester	2-Phenyl-4- trifluoromethylacetoph enone O-methyl oxime	68%
(Data adapted from a study on analogous acetophenone oxime ethers)[5]			

Relevance to Drug Development

While specific biological activity data for **1-(4-Chlorophenyl)ethylidene(methoxy)amine** is not readily available in the literature, the oxime ether scaffold is present in numerous biologically active compounds and approved drugs.[6][7] These compounds exhibit a wide range of therapeutic effects, including:

- Antifungal Activity: Oxiconazole is an antifungal agent containing an oxime ether moiety.[6][7]
- Antidepressant Activity: Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), features an oxime ether group.[6][7]
- Anticancer and Antibacterial Activities: Various synthetic oxime ethers have shown promising results in preclinical studies for their anticancer and antibacterial properties.[6][7]

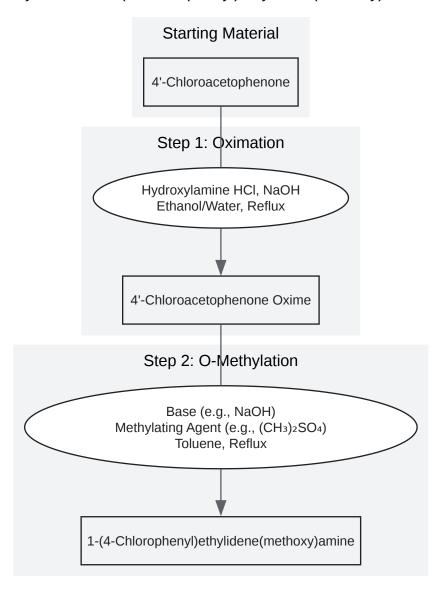
Given the established biological relevance of the oxime ether functional group and the prevalence of the 4-chlorophenyl motif in pharmaceuticals, **1-(4-**



Chlorophenyl)ethylidene(methoxy)amine represents a potential candidate for screening in various biological assays to explore its therapeutic potential.

Visualizations

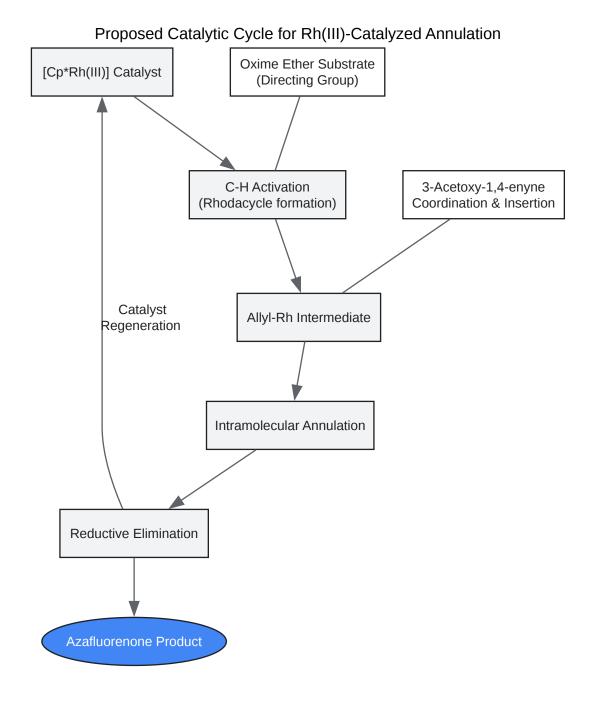
Synthesis of 1-(4-Chlorophenyl)ethylidene(methoxy)amine



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Caption: Synthetic workflow for 1-(4-Chlorophenyl)ethylidene(methoxy)amine.

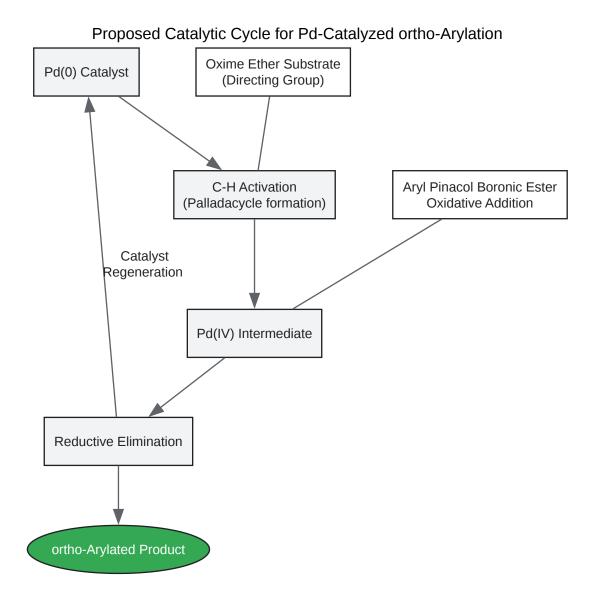




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Caption: Rhodium-catalyzed annulation cycle.





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Caption: Palladium-catalyzed ortho-arylation cycle.

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